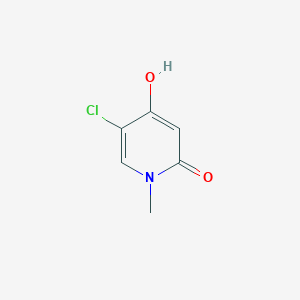

5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

5-chloro-4-hydroxy-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-8-3-4(7)5(9)2-6(8)10/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRBWOGSHHARDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379260-15-7 | |

| Record name | 5-chloro-4-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one CAS number

An In-depth Technical Guide to 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry and pharmaceutical development. The document delineates its physicochemical properties, explores a representative synthetic pathway with mechanistic insights, and details its critical role as a versatile intermediate in the synthesis of bioactive molecules. Specifically, its application as a structural scaffold for developing kinase inhibitors and other targeted therapeutics is examined. Detailed experimental protocols for its synthesis and subsequent derivatization are provided to equip researchers and drug development professionals with actionable, field-proven methodologies.

Introduction: The Pyridinone Scaffold in Modern Drug Discovery

Pyridinone and its derivatives represent a privileged class of heterocyclic scaffolds in medicinal chemistry. Their structural features, including hydrogen bond donors and acceptors, and a rigid ring system, make them ideal for interacting with a wide array of biological targets. Within this class, this compound has emerged as a particularly valuable building block. Its strategic placement of functional groups—a nucleophilic hydroxyl group and a chlorine atom amenable to cross-coupling reactions—allows for precise and selective modifications.[1] This versatility has positioned it as a key intermediate in the synthesis of high-value pharmaceutical agents, especially in the development of kinase inhibitors for oncology and targeted therapies for inflammatory and neurodegenerative diseases.[1][2] This guide aims to serve as a technical resource for scientists leveraging this compound in their research and development endeavors.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1379260-15-7 | [1][3][4] |

| Molecular Formula | C₆H₆ClNO₂ | [3][4][5] |

| Molecular Weight | 159.57 g/mol | [3][4][6] |

| Appearance | Solid | |

| SMILES | CN1C=C(C(=CC1=O)O)Cl | [3][4] |

| InChIKey | DKRBWOGSHHARDV-UHFFFAOYSA-N | [5] |

| Storage | Sealed in dry, room temperature or 2-8°C | [1][3] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation) | [4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridinones often relies on cyclocondensation reactions, which involve the formation of the core heterocyclic ring from acyclic precursors.[7][8] A plausible and efficient route to this compound involves the condensation of a substituted amine with a malonate derivative, followed by chlorination.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach identifies N-methylcyanoacetamide and a chlorinated malonic ester derivative as key precursors. The N-methyl group is installed early to avoid potential N-alkylation side reactions on the pyridinone ring later in the synthesis. The 4-hydroxy and 2-oxo functionalities can be formed via a cyclization/condensation pathway.

Proposed Synthetic Pathway

The forward synthesis can be conceptualized as a multi-step process beginning with readily available starting materials. The causality behind each step is critical for ensuring high yield and purity.

Caption: A plausible synthetic workflow for this compound.

Mechanistic Insight: The use of a base like sodium ethoxide (NaOEt) in Step 2 is crucial for deprotonating the active methylene compound, facilitating the intramolecular Dieckmann-type condensation to form the pyridinone ring.[7] The subsequent acidic hydrolysis in Step 3 removes the cyano group. Finally, regioselective chlorination at the C5 position is achieved using an electrophilic chlorine source like N-Chlorosuccinimide (NCS). The electron-donating nature of the hydroxyl group and the ring nitrogen directs the electrophilic substitution to this position.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building diverse chemical libraries. The two key functional handles—the 4-hydroxy group and the 5-chloro substituent—are orthogonal, meaning they can be modified independently to explore structure-activity relationships (SAR).

-

Kinase Inhibitors: The pyridinone core can act as a hinge-binding motif in many ATP-competitive kinase inhibitors. The 4-hydroxy group can be alkylated or arylated (e.g., via Williamson ether synthesis) to introduce side chains that occupy the hydrophobic pocket of the kinase. The 5-chloro position is a prime site for introducing further diversity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to modulate potency and selectivity.[1]

-

GPR119 Agonists: This compound is a precursor for a class of G-protein-coupled receptor 119 (GPR119) agonists, which have been investigated as potential treatments for type 2 diabetes.[9] The pyridone core serves as the central scaffold onto which other pharmacophoric elements are attached.

-

General Medicinal Chemistry: The structural motif is found in various enzyme inhibitors and bioactive molecules targeting inflammatory and neurodegenerative diseases.[1][2] Its ability to be selectively functionalized makes it an invaluable tool for medicinal chemists in lead optimization campaigns.

Caption: Drug discovery workflow using the target compound as a versatile scaffold.

Experimental Protocols

The following protocols are representative methodologies. Researchers should always conduct their own risk assessment and optimization based on their specific laboratory conditions.

Protocol 5.1: Representative Synthesis of this compound

Objective: To provide a robust, step-by-step procedure for the laboratory-scale synthesis of the title compound.

Materials:

-

4-hydroxy-1-methylpyridin-2(1H)-one

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxy-1-methylpyridin-2(1H)-one (1.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material) to the flask. Stir the suspension at room temperature.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the suspension over 15 minutes. Causality Note: Portion-wise addition helps to control the reaction exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. b. Redissolve the residue in dichloromethane (DCM). c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). Trustworthiness Note: This washing step removes the succinimide byproduct and any unreacted acidic species. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: a. Purify the crude solid by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% ethyl acetate). c. Combine the fractions containing the desired product (visualized by TLC with UV light) and concentrate under reduced pressure to yield this compound as a solid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 5.2: General Procedure for Suzuki Cross-Coupling Derivatization

Objective: To functionalize the 5-chloro position with an aryl or heteroaryl group.

Materials:

-

This compound (1.0 eq)

-

Aryl/heteroaryl boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 mixture)

-

Ethyl Acetate

-

Diatomaceous earth (Celite®)

Procedure:

-

Reaction Setup: To a reaction vial, add this compound, the boronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. Causality Note: The palladium catalyst is sensitive to oxygen, and this step is critical for preventing catalyst degradation and ensuring a successful reaction.

-

Reagent Addition: Add the palladium catalyst, followed by the degassed solvent mixture (dioxane/water).

-

Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethyl acetate. c. Transfer the filtrate to a separatory funnel and wash with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude material via flash column chromatography or preparative HPLC to isolate the desired coupled product.

Conclusion

This compound is a high-value, versatile chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined physicochemical properties and strategically positioned functional groups make it an ideal scaffold for constructing libraries of complex molecules. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers aiming to exploit the full potential of this powerful building block in the creation of novel therapeutics.

References

- Title: 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)

- Title: Malonates in Cyclocondensation Reactions Source: PMC - NIH URL

- Title: 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)

- Title: 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)

- Title: 5-Chloro-4-hydroxy-2(1H)

- Title: Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations Source: PMC URL

- Title: (PDF)

- Title: 5-chloro-4-hydroxy-1-methylpyridin-2(1H)

- Title: Exploring 6-Chloro-4-Hydroxy-5-Methyl-1H-Pyridin-2-One: Properties and Applications Source: Smolecule URL

- Title: this compound (Thai)

- Title: 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)

- Title: Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

- Title: Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452)

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. ragalahari.com [ragalahari.com]

- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. innospk.com [innospk.com]

- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one molecular weight

An In-depth Technical Guide to 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one: A Core Scaffold in Modern Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic compound of significant interest in the field of pharmaceutical sciences. With a molecular weight of 159.57 g/mol , this pyridinone derivative serves as a highly versatile intermediate in the synthesis of complex bioactive molecules.[1][2] Its structural framework, featuring strategically placed chloro, hydroxyl, and methyl functional groups, offers multiple reaction sites for chemical modification, making it a valuable building block in the design of targeted therapeutics. This guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic strategy, discusses its critical applications in drug discovery—particularly as a scaffold for kinase inhibitors—and presents a detailed analytical protocol for its characterization.

Introduction to the Pyridinone Scaffold

The pyridinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking, and its favorable pharmacokinetic properties. This compound emerges as a key player in this class, providing a robust platform for developing next-generation therapeutics. It is particularly noted for its role as an intermediate in the synthesis of kinase inhibitors for cancer treatment and as a building block for lead compounds targeting inflammatory and neurodegenerative diseases.[3]

Physicochemical Properties and Characterization

A precise understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆ClNO₂ | [1][2][3][4][5] |

| Molecular Weight | 159.57 g/mol | [1][2][3][4][5] |

| CAS Number | 1379260-15-7 | [3][4][5] |

| SMILES | Cn1cc(c(cc1=O)O)Cl | [1] |

| InChIKey | DKRBWOGSHHARDV-UHFFFAOYSA-N | [1] |

| Physical Form | Solid powder | [6] |

| Storage | Sealed in a dry environment at room temperature or 2-8°C. | [3][4][5] |

The compound's structure, featuring both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl oxygen), alongside a lipophilic chlorinated ring, provides a balanced profile essential for molecular recognition and membrane permeability.

Synthesis and Mechanistic Insights

While specific industrial syntheses are often proprietary, a plausible and chemically sound pathway can be conceptualized based on established organic chemistry principles. A logical approach involves the targeted functionalization of a simpler pyridinone precursor. The causality for this multi-step process is rooted in achieving the desired substitution pattern through controlled reactions.

A representative synthetic workflow could begin with 4-hydroxy-1-methylpyridin-2(1H)-one. The critical step is the regioselective chlorination at the C5 position. This is an electrophilic aromatic substitution reaction where the electron-rich pyridinone ring attacks a chlorinating agent. N-Chlorosuccinimide (NCS) is a suitable reagent for this transformation due to its mild nature, which helps prevent over-chlorination or side reactions. The hydroxyl group at C4 and the N-methyl group are electron-donating, activating the ring and directing the substitution. The C5 position is sterically accessible and electronically favored for this reaction.

Sources

An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyridinone Core

5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its pyridinone scaffold is a key structural motif found in a variety of bioactive molecules and serves as a versatile building block for the synthesis of complex pharmaceutical intermediates.[1][2] The presence of chloro and hydroxy functional groups allows for selective modifications, making it an ideal starting point for developing kinase inhibitors for cancer treatment, as well as lead compounds for inflammatory and neurodegenerative diseases.[1] This guide provides a comprehensive overview of a primary synthesis pathway for this valuable compound, delving into the mechanistic underpinnings and detailed experimental protocols.

The molecular structure of this compound consists of a pyridinone ring with a chlorine atom at the 5-position, a hydroxyl group at the 4-position, and a methyl group attached to the nitrogen atom.[3] This specific arrangement of substituents imparts unique physicochemical properties that are advantageous for drug design and synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic approach to this compound suggests a pathway beginning with a more readily available precursor, 4-hydroxy-1-methylpyridin-2(1H)-one. The key transformation is the regioselective chlorination at the C5 position of the pyridinone ring. This strategy is advantageous as it builds upon a foundational pyridinone structure, which can be synthesized through several established methods.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway: From Dehydroacetic Acid to the Final Product

A common and effective route to synthesize this compound involves a two-step process starting from dehydroacetic acid and methylamine. The first step is the formation of the pyridinone ring, followed by selective chlorination.

Step 1: Synthesis of 4-Hydroxy-1-methylpyridin-2(1H)-one

The initial step involves the reaction of dehydroacetic acid with methylamine to form the 4-hydroxy-1-methylpyridin-2(1H)-one core. This reaction is a well-established method for constructing the pyridinone ring system.

Reaction Mechanism: The reaction proceeds through a nucleophilic attack of the methylamine on the lactone carbonyl of dehydroacetic acid, leading to ring opening. Subsequent intramolecular cyclization via attack of the enolate on the newly formed amide, followed by dehydration, yields the desired pyridinone ring.

Caption: Synthesis of the pyridinone intermediate.

Experimental Protocol: Synthesis of 4-Hydroxy-1-methylpyridin-2(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dehydroacetic acid in a suitable solvent such as ethanol.

-

Reagent Addition: Slowly add an aqueous solution of methylamine to the flask at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-1-methylpyridin-2(1H)-one.

Step 2: Chlorination of 4-Hydroxy-1-methylpyridin-2(1H)-one

The second and final step is the regioselective chlorination of the 4-hydroxy-1-methylpyridin-2(1H)-one intermediate at the C5 position. The hydroxyl group at C4 is an activating group, directing electrophilic substitution to the adjacent C3 and C5 positions. Steric hindrance from the N-methyl group can favor substitution at the C5 position.

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. A suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), is used to generate the electrophilic chlorine species. The electron-rich pyridinone ring attacks the electrophile, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity and yield the final product.

Caption: Chlorination to yield the final product.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, suspend 4-hydroxy-1-methylpyridin-2(1H)-one in a suitable inert solvent like dichloromethane or chloroform.

-

Reagent Addition: Cool the suspension in an ice bath. Slowly add the chlorinating agent (e.g., a solution of sulfuryl chloride in the same solvent) dropwise to the reaction mixture while maintaining the low temperature.

-

Reaction: Allow the reaction to stir at a controlled temperature for a specified period. The progress of the reaction should be monitored by TLC or HPLC.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford pure this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of the final product is presented below.

| Property | Value |

| Molecular Formula | C₆H₆ClNO₂[3] |

| Molecular Weight | 159.57 g/mol [3] |

| CAS Number | 1379260-15-7[1] |

| Appearance | Solid |

| SMILES | Cn1cc(c(cc1=O)O)Cl[3] |

| InChIKey | DKRBWOGSHHARDV-UHFFFAOYSA-N[3] |

Characterization of the synthesized compound is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Conclusion and Future Perspectives

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The versatility of this compound as a building block in medicinal chemistry underscores the importance of robust and well-understood synthetic routes. Future research may focus on the development of more sustainable and atom-economical synthesis methods, potentially through catalytic C-H activation and chlorination, to further enhance the accessibility of this valuable intermediate for drug discovery and development programs.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC. (2022, March 23). PubMed Central. [Link]

-

Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. (2017, April 4). Chemistry Stack Exchange. [Link]

-

This compound. MySkinRecipes. [Link]

-

5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE. gsrs. [Link]

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine.

- Process for preparing 4-amino-5-methylpyridinone.

- Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) -on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.

- Preparation method of 2-chloro-4-iodo-5-methylpyridine.

Sources

5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one

Abstract

This compound is a substituted pyridinone that has emerged as a pivotal intermediate in contemporary medicinal chemistry. Its unique arrangement of functional groups—a reactive chlorine atom, a nucleophilic hydroxyl group, and a stable N-methylated pyridone core—renders it a versatile scaffold for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive analysis of its chemical properties, including its structural attributes, tautomeric nature, reactivity, and spectroscopic characterization. Furthermore, it delves into its strategic applications, most notably as a key building block in the development of kinase inhibitors for oncology and potent G-protein-coupled receptor (GPCR) agonists for metabolic diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic and medicinal chemistry programs.

Core Molecular Profile and Physicochemical Properties

Structural Identification and Nomenclature

This compound is an achiral heterocyclic compound.[1] Its core structure consists of a pyridin-2-one ring, which is substituted with a methyl group on the nitrogen, a hydroxyl group at the 4-position, and a chlorine atom at the 5-position. The systematic naming and key identifiers are crucial for unambiguous sourcing and regulatory documentation.

| Identifier | Value | Source |

| CAS Number | 1379260-15-7 | [2][3][4] |

| Molecular Formula | C₆H₆ClNO₂ | [1][3] |

| Molecular Weight | 159.57 g/mol | [1][2][3] |

| Systematic Name | This compound | [1] |

| SMILES | Cn1cc(c(cc1=O)O)Cl | [1] |

| InChIKey | DKRBWOGSHHARDV-UHFFFAOYSA-N | [1] |

Tautomerism: The Hydroxypyridine-Pyridone Equilibrium

A fundamental chemical property of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form.[5] For this compound, the equilibrium lies overwhelmingly toward the pyridone (keto) tautomer. This preference is driven by two primary factors: the aromaticity of the pyridone ring system and the thermodynamic stability conferred by the strong carbon-oxygen double bond (C=O) of the amide-like structure.[5][6] Understanding this equilibrium is critical, as the reactivity of the molecule is dictated by the properties of the dominant pyridone tautomer.

Caption: Tautomeric equilibrium of the pyridinone core.

Note: The above DOT script is a template. Actual chemical structure images would need to be generated and linked for a final document.

Solubility and Stability

The compound is typically stored at 2-8°C in a dry environment to ensure long-term stability.[2][3] Its structure, featuring both a polar pyridone core and a halogen substituent, suggests moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Its solubility in aqueous media is expected to be limited but can be influenced by pH due to the acidic nature of the 4-hydroxyl group.

Synthesis and Chemical Reactivity

The synthetic value of this compound lies in its strategically placed functional groups, which serve as handles for diverse chemical modifications.

Plausible Synthetic Workflow

While specific proprietary synthesis routes may vary, a logical and common approach to constructing substituted pyridinones involves the cyclization of acyclic precursors. A plausible retrosynthetic analysis suggests that the target molecule can be assembled from simpler, commercially available building blocks. The workflow below outlines a conceptual pathway.

Caption: Conceptual workflow for the synthesis of the title compound.

Causality in Synthesis: The order of steps is critical. For instance, N-methylation is often performed after ring formation to avoid side reactions. Chlorination is typically a late-stage transformation to install the reactive handle after the core scaffold is securely assembled.

Reactivity at Key Functional Groups

The true utility of this compound is realized in its subsequent chemical transformations. The hydroxy and chloro groups are electronically distinct and allow for selective modifications.[2][3]

-

4-Hydroxy Group: This group is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic alkoxide. This enables reactions such as O-alkylation or O-arylation, which are fundamental steps for connecting the pyridinone core to other molecular fragments. This reactivity is exemplified in the synthesis of GPR119 agonists.[7][8]

-

5-Chloro Group: The chlorine atom is positioned on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNA_r). More importantly, it serves as an excellent handle for modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are cornerstones of pharmaceutical synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[2]

Spectroscopic and Structural Characterization

| Technique | Predicted Characteristics |

| ¹H NMR | - A singlet for the N-methyl group (N-CH₃) around 3.5-4.0 ppm.- Two singlets in the aromatic region for the two ring protons (C3-H and C6-H).- A broad singlet for the hydroxyl proton (OH), which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal for the N-methyl carbon around 30-40 ppm.- Signals for the sp² carbons of the ring, including a downfield signal for the carbonyl carbon (C=O) above 160 ppm.- Signals for the carbon bearing the chlorine (C-Cl) and the carbon bearing the hydroxyl group (C-OH). |

| Mass Spec. | - A clear molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

Applications in Drug Discovery

This compound is not merely a synthetic curiosity; it is a validated and highly valuable building block in the creation of clinical drug candidates.[2]

Case Study: GPR119 Agonist BMS-903452 for Type 2 Diabetes

A prominent example of its application is in the discovery of BMS-903452, a potent and selective GPR119 agonist investigated as a potential treatment for type 2 diabetes.[8] GPR119 activation stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones, offering a dual mechanism of action.[7][8] In the synthesis of BMS-903452, the 4-hydroxy group of the title compound is used to form an ether linkage with a substituted piperidine fragment, demonstrating a textbook application of its nucleophilic character.[7]

Caption: Role as a precursor in the synthesis of BMS-903452.

Utility in Kinase Inhibitor Development

The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to form critical hydrogen bonds with the hinge region of kinase ATP-binding sites makes it an ideal starting point for inhibitor design. The functional handles on this compound allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties, making it a valuable asset in programs targeting cancer, inflammatory diseases, and neurodegenerative disorders.[2][3]

Illustrative Experimental Protocols

The following protocols are illustrative and based on standard, validated laboratory procedures. They are designed to be self-validating through standard analytical techniques (TLC, NMR, MS).

Protocol: O-Alkylation of the 4-Hydroxy Group

Objective: To demonstrate the nucleophilic reactivity of the hydroxyl group via a Williamson ether synthesis.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add a suitable base, such as sodium hydride (NaH, 1.1 eq) portion-wise. Causality: The strong, non-nucleophilic base is required to fully deprotonate the weakly acidic hydroxyl group without competing in the subsequent substitution reaction.

-

Stirring: Allow the mixture to stir at 0°C for 30 minutes. The formation of the sodium salt may be observed.

-

Addition of Electrophile: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise via syringe.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Validation: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Suzuki Cross-Coupling at the 5-Chloro Position

Objective: To demonstrate the utility of the chloro group as a handle for C-C bond formation.

-

Setup: In a reaction vial, combine this compound (1.0 eq), a boronic acid or ester (e.g., phenylboronic acid, 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water.

-

Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. Causality: Removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring the catalytic cycle proceeds efficiently.

-

Reaction: Heat the reaction mixture to the required temperature (typically 80-100°C) and stir for several hours or until TLC/LC-MS analysis indicates completion.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by flash chromatography.

-

Validation: Characterize the final coupled product by NMR and mass spectrometry to confirm successful bond formation.

Conclusion

This compound is a high-value synthetic intermediate with a compelling profile for drug discovery. Its robust chemical nature, combined with the orthogonal reactivity of its functional groups, provides a reliable and flexible platform for constructing sophisticated molecular architectures. The successful incorporation of this scaffold into clinical candidates like BMS-903452 underscores its importance and validates its continued use in the pursuit of novel therapeutics. Future applications will likely see this building block employed in the synthesis of next-generation covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and other advanced therapeutic modalities.

References

- MySkinRecipes. This compound.

- ChemicalBook. This compound.

- Global Substance Registration System (GSRS). 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE.

- Ragalahari. This compound.

- MySkinRecipes (Thai). This compound.

- ACS Publications. Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry.

- PubMed. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119.

- Amazon AWS. This compound.

- Drugfuture. 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE.

- ResearchGate. Tautomerism of 4-Hydroxy-4(1H) quinolon.

- ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound [myskinrecipes.com]

- 4. 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE [drugfuture.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one solubility data

An In-Depth Technical Guide to the Solubility of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causality behind experimental choices, ensuring a robust and reliable approach to solubility assessment.

Introduction: The Significance of this compound and its Solubility

This compound (CAS No. 1379260-15-7, Molecular Formula: C₆H₆ClNO₂, Molecular Weight: 159.57 g/mol ) is a heterocyclic compound featuring a substituted pyridinone core.[1][2][3] This structural motif is of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules, including kinase inhibitors for potential cancer therapies.[2]

In drug discovery and development, solubility is a critical physicochemical property that profoundly influences a compound's biopharmaceutical characteristics.[4] Poor aqueous solubility can lead to low bioavailability, hinder formulation development, and produce unreliable results in biological assays, ultimately increasing development costs and the risk of late-stage failure.[5][6] Therefore, a thorough understanding and accurate determination of the solubility of this compound are paramount for advancing its development.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key measurements: thermodynamic and kinetic solubility.[7][8] The choice of which to measure is dictated by the stage of drug development and the intended application of the data.

-

Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a solute that can dissolve in a solvent under conditions where the solid phase and the solution phase are in equilibrium.[8] This measurement is considered the "gold standard" and is vital for lead optimization, pre-formulation, and understanding the intrinsic properties of the compound.[4][5][6] However, achieving this equilibrium can be time-consuming, sometimes requiring 24 hours or more.[6]

-

Kinetic Solubility measures the concentration at which a compound, typically dissolved first in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[6][9] This method is fast and amenable to high-throughput screening (HTS) formats, making it suitable for the early stages of drug discovery to quickly flag potentially problematic compounds.[5][10] Kinetic solubility values are often higher than thermodynamic values due to the formation of supersaturated, metastable solutions.[7][9]

The logical relationship between these concepts and their relevance in the drug discovery pipeline is illustrated below.

Factors Influencing the Solubility of this compound

The measured solubility is not an immutable constant but is influenced by several experimental and physicochemical factors.

-

pH: The structure of this compound contains a hydroxyl group, suggesting it is a weak acid. For such ionizable compounds, solubility is highly pH-dependent.[11][12] At a pH below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the hydroxyl group deprotonates, forming a more polar, and thus more water-soluble, anionic species.[11][13] Therefore, determining the pH-solubility profile is essential to predict its behavior in the gastrointestinal tract.[10]

-

Temperature: For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[14] It is standard practice to conduct solubility experiments at controlled temperatures, such as 25 °C (room temperature) or 37 °C (physiological temperature).

-

Solid State Form (Polymorphism): The crystalline form of the compound can significantly impact its solubility. Different polymorphs or the amorphous state can have different lattice energies, leading to variations in solubility.[7] It is a self-validating step to analyze the solid material before and after the solubility experiment using techniques like X-ray powder diffraction (XRPD) to check for any phase transformations.[7][15]

-

Solvent Composition: While aqueous solubility is often the primary focus, understanding solubility in various organic solvents is crucial for synthesis, purification, and the development of analytical methods.[14][16] The polarity and hydrogen-bonding capabilities of the solvent play a key role.[16]

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the thermodynamic and kinetic solubility of this compound.

Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[4][17] Its core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent until equilibrium is reached.

Objective: To determine the equilibrium solubility of this compound in a specified solvent (e.g., pH 7.4 phosphate-buffered saline).

Materials:

-

This compound (solid powder, purity >98%)

-

Selected solvent (e.g., pH-adjusted buffers, water, organic solvents)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or filtration device (e.g., 0.22 µm syringe filters)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

Sources

- 1. This compound [m.chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. enamine.net [enamine.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 14. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. dissolutiontech.com [dissolutiontech.com]

5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one mechanism of action

The chemical structure of this compound provides a compelling basis for its proposed mechanism of action as a potent inhibitor of HIF Prolyl Hydroxylase enzymes. By chelating the active-site iron and competing with the 2-oxoglutarate co-substrate, the compound is expected to abrogate PHD activity, leading to the stabilization and activation of HIF-1α. This, in turn, drives the transcription of hypoxia-responsive genes. The experimental protocols detailed herein provide a robust framework for researchers to rigorously test this hypothesis, quantify the compound's potency, and elucidate its biological effects in a cellular context. This foundational work is essential for the potential development of this and similar molecules for therapeutic applications, such as the treatment of renal anemia. [16]

References

-

McDonough, M. A., et al. (2019). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. RSC Chemical Biology. Available at: [Link]

-

Chen, N., et al. (2024). Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. MDPI. Available at: [Link]

-

Wikipedia. (2023). HIF prolyl-hydroxylase inhibitor. Wikipedia. Available at: [Link]

-

Grokipedia. (2025). HIF prolyl-hydroxylase inhibitor. Grokipedia. Available at: [Link]

-

Choi, H., et al. (2015). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules and Cells. Available at: [Link]

-

de Oliveira, H. C., et al. (2009). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules. Available at: [Link]

-

Jacobsen, J. A., et al. (2012). Targeting Metalloenzymes for Therapeutic Intervention. Journal of Medicinal Chemistry. Available at: [Link]

-

Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. Available at: [Link]

-

Zhang, F., et al. (2013). Pyridinylquinazolines selectively inhibit human methionine aminopeptidase-1 in cells. Journal of Medicinal Chemistry. Available at: [Link]

-

Fullagar, J. L., et al. (2013). Investigating the Selectivity of Metalloenzyme Inhibitors. Metallomics. Available at: [Link]

-

National Center for Biotechnology Information. 4-Hydroxy-1-methyl-1,2-dihydropyridin-2-one. PubChem Compound Database. Available at: [Link]

-

Liu, Z. D., et al. (2002). Design, synthesis, and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones: structure-activity investigation of metalloenzyme inhibition by iron chelators. Journal of Medicinal Chemistry. Available at: [Link]

-

Alvarez-Larena, A., et al. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E. Available at: [Link]

-

Ghattas, W., et al. (2018). Metal–ligand interactions in drug design. Nature Reviews Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. 1-Hydroxy-4-Methylpyridin-2(1h)-One. PubChem Compound Database. Available at: [Link]

-

Lim, S., et al. (2021). Determination of the condition to stabilize endogenous HIF-1α protein in HeLa cells via Western blot. ResearchGate. Available at: [Link]

-

Thangarajah, H., et al. (2009). Stabilization of HIF-1α is critical to improve wound healing in diabetic mice. PNAS. Available at: [Link]

-

Pillai, S. M., et al. (2014). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Biotechnology Reports. Available at: [Link]

-

Ragalahari. (2026). This compound. Ragalahari. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

-

Global Substance Registration System. (n.d.). 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE. gsrs.ncats.nih.gov. Available at: [Link]

-

Moroz, E., et al. (2009). Real-Time Imaging of HIF-1α Stabilization and Degradation. PLoS ONE. Available at: [Link]

-

Kosgei, A., et al. (2020). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry. Available at: [Link]

-

Hider, R. C., et al. (2021). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones: structure-activity investigation of metalloenzyme inhibition by iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation [mdpi.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. pnas.org [pnas.org]

- 15. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Potential of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

Abstract

The hydroxypyridinone scaffold is a "privileged" structure in medicinal chemistry, renowned for its exceptional metal-chelating properties.[1][2] This technical guide delves into the specific potential of a lesser-explored derivative, 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one. While direct research on this molecule is nascent, its structural features—a 4-hydroxy-2-pyridinone core, N-methylation, and a crucial 5-chloro substituent—provide a compelling basis for predicting its utility in a range of therapeutic applications. By drawing parallels with well-studied analogs like Deferiprone and analyzing the physicochemical impact of its unique substitutions, we present a forward-looking analysis for researchers in drug development. This guide outlines the core chelation chemistry, proposes key therapeutic hypotheses, and provides actionable experimental protocols to investigate its potential.

Introduction: The Power of the Hydroxypyridinone Core

Hydroxypyridinones (HPs) are a class of N-heterocyclic compounds that have garnered significant interest as metal chelators in therapeutic design.[2][3] Their defining feature is a deprotonatable hydroxyl group positioned ortho to a ketone on a pyridinone ring, creating a bidentate (O,O)-chelating motif.[4] This arrangement forms highly stable five-membered rings with hard metal ions, most notably iron(III) (Fe³⁺).[4][5]

The clinical success of Deferiprone (1,2-dimethyl-3-hydroxy-4-pyridinone), an orally active iron chelator used to treat iron overload in thalassemia patients, serves as the primary exemplar of the scaffold's therapeutic value.[6][7][8][9] The core principle of chelation therapy is to sequester excess or misplaced metal ions that contribute to pathology, rendering them non-toxic and facilitating their excretion.[6][10][11]

The subject of this guide, this compound, belongs to the 4-hydroxy-2-pyridinone subclass.[12] Its potential is defined by three key structural modifications to the basic HP scaffold:

-

N-methylation: The methyl group at the N1 position blocks glucuronidation at this site, a major metabolic pathway for some HPs, potentially improving bioavailability.[13]

-

4-Hydroxy-2-pyridinone Isomer: This specific arrangement of functional groups dictates the geometry and electronic properties of metal coordination.

-

5-Chloro Substituent: This is the most impactful modification. The electron-withdrawing nature of chlorine is predicted to lower the pKa of the 4-hydroxy group, enhancing its chelating efficiency at physiological pH. It also significantly increases the molecule's lipophilicity, which could improve its ability to cross biological membranes, including the blood-brain barrier (BBB).

Physicochemical Properties and Chelation Chemistry

The therapeutic efficacy of a chelator is intrinsically linked to its physicochemical properties. For this compound, these can be predicted based on its structure.

| Property | Predicted Characteristic | Rationale & Implication |

| Metal Affinity | High affinity for Fe³⁺, Al³⁺, Ga³⁺ | The bidentate 4-hydroxy-2-pyridinone core forms a stable 3:1 (ligand:metal) octahedral complex with trivalent iron, neutralizing the charge and facilitating excretion. |

| pKa | Lower than non-halogenated analogs | The electron-withdrawing 5-chloro group increases the acidity of the 4-hydroxyl proton, leading to a higher proportion of the active, deprotonated form at physiological pH (~7.4). |

| Lipophilicity (LogP) | Increased relative to parent scaffold | The addition of both a methyl group and a chlorine atom increases the molecule's nonpolar character. This is critical for membrane permeability and potential CNS applications. |

The chelation of iron(III) is the canonical function. Three molecules of this compound coordinate with one Fe³⁺ ion to form a stable, neutral, and typically reddish-colored complex, which can then be eliminated from the body.

Figure 1: Octahedral coordination of Fe³⁺ by three ligand molecules (L).

Potential Therapeutic Applications

The unique combination of potent chelation and enhanced lipophilicity suggests several high-impact therapeutic avenues for investigation.

Iron Overload Disorders

-

Core Concept: The primary and most validated application for hydroxypyridinones is in treating systemic iron overload resulting from conditions like β-thalassemia, which requires frequent blood transfusions.[7][8]

-

Mechanism: The compound would function as an oral iron chelator, binding to excess iron in the plasma and tissues to form a complex that is excreted, primarily in the urine.[9]

-

Potential Advantage: The predicted lower pKa could make it a more efficient chelator at physiological pH compared to existing therapies. Its efficacy would need to be balanced against its safety profile, as with all chelators.

Neurodegenerative Diseases

-

Core Concept: A growing body of evidence implicates the dysregulation of metal ions, particularly iron, in the pathology of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[11][14][15][16] Excess iron can catalyze the formation of highly damaging reactive oxygen species (ROS) through the Fenton reaction, contributing to oxidative stress and neuronal death.[16]

-

Mechanism: A chelator that can cross the blood-brain barrier (BBB) could sequester this excess, misplaced iron within the CNS, thereby reducing oxidative stress and slowing disease progression.[15][17]

-

Potential Advantage: The increased lipophilicity conferred by the chloro and methyl groups makes this compound a prime candidate for BBB penetration. Unlike systemic iron chelation, the goal in neurodegeneration is often moderate chelation to restore homeostasis rather than aggressive iron removal.[17]

Figure 2: Proposed neuroprotective mechanism of action in the CNS.

Antimicrobial and Antifungal Applications

-

Core Concept: Iron is an essential nutrient for the growth and virulence of nearly all pathogenic microbes.[18][19] Iron sequestration is a key host defense mechanism and a valid antimicrobial strategy.

-

Mechanism: By binding to available iron in the environment, the compound can effectively starve bacteria and fungi, inhibiting their proliferation.[18][19][20] This bacteriostatic or fungistatic effect can act synergistically with traditional antibiotics.[18]

-

Potential Advantage: The 4-hydroxy-2-pyridinone scaffold is known to possess antimicrobial activity.[12] The enhanced lipophilicity of this derivative may improve its ability to penetrate microbial cell walls and membranes, increasing its potency.

Metalloenzyme Inhibition

-

Core Concept: Many enzymes that are key drivers in disease processes, such as certain histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), require a metal ion cofactor (e.g., Zn²⁺, Fe²⁺) in their active site to function.[21][22]

-

Mechanism: A potent chelator can inhibit these enzymes by binding to and stripping away the essential metal cofactor from the active site.[21][23] The specificity of inhibition can be tuned by modifying the chelator's structure to achieve favorable interactions with the protein residues lining the active site.[23]

-

Potential Advantage: The chlorinated ring provides a site for potential specific interactions (e.g., halogen bonding) within an enzyme's active site, which could be exploited to develop selective inhibitors for a particular metalloenzyme target.

Key Experimental Protocols

Validating the therapeutic potential of this compound requires a structured experimental approach. The following protocols provide a foundation for this investigation.

Protocol: Synthesis of this compound

A plausible synthetic route can be adapted from established methods for creating substituted 4-hydroxy-2-pyridones.[24]

Figure 3: High-level workflow for a proposed synthetic route.

Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the appropriate N-methylated amine and a substituted malonate ester in a suitable anhydrous solvent (e.g., THF, Toluene).

-

Cyclization: Add a strong base (e.g., Sodium Hydride, NaH) portion-wise at 0°C. Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC.

-

Workup & Isolation: Cool the reaction, quench carefully with water, and acidify with HCl to precipitate the crude 4-hydroxy-1-methylpyridin-2(1H)-one. Filter, wash with cold water, and dry.

-

Chlorination: Re-dissolve the intermediate in a suitable solvent (e.g., DMF). Add N-Chlorosuccinimide (NCS) (1.1 equivalents) and stir at room temperature until TLC indicates complete consumption of the starting material.

-

Final Purification: Perform an aqueous workup, extract the product with an organic solvent (e.g., Ethyl Acetate), dry over MgSO₄, concentrate, and purify the final compound by column chromatography or recrystallization.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Determination of Iron(III) Chelation via UV-Vis Spectrophotometry

This assay quantifies the ability of the compound to bind Fe³⁺ by observing changes in the visible light absorption spectrum.[25][26]

Methodology:

-

Prepare Stock Solutions:

-

Compound solution: 1 mM in Methanol or DMSO.

-

FeCl₃ solution: 1 mM in 10 mM HCl (to prevent formation of iron hydroxides).

-

Buffer: 100 mM HEPES or MES buffer, pH 7.4.

-

-

Assay Procedure (in a 1 cm path length cuvette):

-

To 900 µL of buffer, add 50 µL of the compound stock solution (final concentration 50 µM).

-

Record a baseline UV-Vis spectrum (200-800 nm).

-

Add 50 µL of the FeCl₃ stock solution (final concentration 50 µM, for a 1:1 ratio).

-

Incubate for 10 minutes at room temperature.

-

Record the final UV-Vis spectrum.

-

-

Data Analysis:

-

Observe the formation of a new absorbance peak in the visible range (typically 450-600 nm), characteristic of the ligand-iron complex.

-

The magnitude of this absorbance is proportional to the amount of complex formed.

-

The experiment can be repeated with varying ligand-to-metal ratios (e.g., 1:1, 2:1, 3:1) to determine the stoichiometry of binding.

-

Protocol: In Vitro Cytotoxicity Assay

Before advancing any compound, its inherent toxicity to mammalian cells must be assessed.[27][28][29][30] An MTT or MTS assay is a standard colorimetric method for this purpose.[28][30]

Methodology:

-

Cell Culture: Plate a relevant human cell line (e.g., HepG2 liver cells, SH-SY5Y neuronal cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTS/MTT Addition: Add 20 µL of MTS reagent (or MTT followed by a solubilization step) to each well.

-

Incubation: Incubate for 1-4 hours until a color change is apparent. Viable cells with active metabolism will convert the reagent into a colored formazan product.

-

Measurement: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., ~490 nm for MTS).

-

Data Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot viability versus compound concentration and use a non-linear regression to calculate the IC₅₀ (the concentration at which 50% of cell viability is lost).

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, molecule for therapeutic development. Its design logically combines the proven iron-chelating ability of the hydroxypyridinone scaffold with key substitutions anticipated to enhance its potency and expand its therapeutic range, particularly into neurodegenerative diseases. The halogen substituent offers a tantalizing handle for tuning selectivity in applications like metalloenzyme inhibition.

The immediate path forward requires the execution of the foundational experiments outlined in this guide: unambiguous synthesis and characterization, quantification of its iron-binding affinity, and a baseline assessment of its cytotoxicity. Positive results from these initial studies would warrant progression into more complex biological models, including cell-based assays for oxidative stress, antimicrobial efficacy testing, and in vivo pharmacokinetic and efficacy studies in relevant animal models of disease. For drug development professionals, this compound is not just another derivative; it is a rationally designed probe into the next generation of chelation-based therapeutics.

References

- Santos, M. A., Marques, S., & Chaves, S. (2012). Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs. Current Medicinal Chemistry.

- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.

- Dusek, P., et al. (2016). Iron chelation in the treatment of neurodegenerative diseases. Journal of Trace Elements in Medicine and Biology, 38, 81-92.

- Chaves, S., et al. (2018). 3-Hydroxypyridinone Derivatives as Metal-Sequestering Agents for Therapeutic Use. Current Medicinal Chemistry.

- Nunez, M. T., & Chana-Cuevas, P. (2018). New Perspectives in Iron Chelation Therapy for the Treatment of Neurodegenerative Diseases. Pharmaceuticals, 11(4), 109.

- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.

- Chaves, S., et al. (2018).

- Santos, M. A., et al. (2003). 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. Current Medicinal Chemistry.

- Richardson, D. R. (2008). Iron chelation as a potential therapy for neurodegenerative disease. Biochemical Society Transactions, 36(6), 1304-1308.

- NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay.

- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- Da-Ta Biotech. (n.d.). Cytotoxicity Assays: Measurement Of Cell Death.

- Singh, I., et al. (2022). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 13(10), 1127-1149.

- Andersen, J. K. (2011). Ironing out neurodegeneration: iron chelation for neuroprotection. Free Radical Biology and Medicine, 51(9), 1625-1629.

- Zhou, Y. J., et al. (2014). In vitro antimicrobial activity of hydroxypyridinone hexadentate-based dendrimeric chelators alone and in combination with norfloxacin. FEMS Microbiology Letters, 355(2), 124-130.

- Chaves, S., et al. (2018).

- Ding, G., et al. (2015). Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. Organic & Biomolecular Chemistry, 13(18), 5265-5274.

- Alzheimer's Drug Discovery Foundation. (n.d.). Iron Chelators.

- Jessen, H. J., & Gademann, K. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural Product Reports, 27(8), 1168-1185.

- L-G. Milroy, et al. (2018). Isosteres of hydroxypyridinethione as drug-like pharmacophores for metalloenzyme inhibition. Journal of Biological Inorganic Chemistry, 23(7), 1119-1133.

- El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. European Journal of Medicinal Chemistry, 85, 49-61.

- Tron, G. C., et al. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545-552.

- Hider, R. C., et al. (2000). Design, Synthesis, and Evaluation of Novel 2-Substituted 3-Hydroxypyridin-4-ones: Structure−Activity Investigation of Metalloenzyme Inhibition by Iron Chelators. Journal of Medicinal Chemistry, 43(15), 2923-2931.

- Zhou, Y. J., et al. (2014). In vitro antimicrobial activity of hydroxypyridinone hexadentate-based dendrimeric chelators alone and in combination with norfloxacin. FEMS Microbiology Letters, 355(2), 124-130.

- El-Gohary, N. S., & Shaaban, M. I. (2014). Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. European Journal of Medicinal Chemistry, 85, 49-61.

- Santos, M. A., et al. (2020). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. Molecules, 25(22), 5462.

- Sharma, S., et al. (2020). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules, 25(17), 3986.

- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.

- Jessen, H. J., & Gademann, K. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. Natural Product Reports, 27(8), 1168-1185.

- Berry, D. J., et al. (2016). Hydroxypyridinones as Chelators for PET Imaging with Gallium-68. Current Radiopharmaceuticals, 9(1), 19-30.

- Crisponi, G., et al. (2016). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one derivatives. Dalton Transactions, 45(15), 6545-6558.

- Pierre, J. L., & Baret, P. (2018). Hydroxypyridinone Journey into Metal Chelation. Chemical Reviews, 118(15), 7353-7403.

- Drugs.com. (n.d.). Deferiprone Alternatives Compared.

- Singh, N., et al. (2024).

- Jiang, X., et al. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry, 63(20), 11472-11496.

- Santos, A. P., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Journal of Chemical Metrology, 16(1), 1-10.

- Jiang, X., et al. (2020). Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities. Journal of Medicinal Chemistry, 63(20), 11472-11496.

- Thermo Fisher Scientific. (n.d.). Spectrophotometric Determination of Trace Iron in Solution.

- Zen-Bio, Inc. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit.

- Santos, A. P., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Journal of Chemical Metrology, 16(1), 1-10.

- Kontoghiorghes, G. J. (2021). Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects. International Journal of Molecular Sciences, 22(16), 8874.

- Singh, A., et al. (2017). An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. Analyst, 142(16), 2964-2971.

- Wikipedia. (n.d.). Deferiprone.

- MySkinRecipes. (n.d.). This compound.

- gsrs. (n.d.). 5-CHLORO-4-HYDROXY-1-METHYL-2(1H)-PYRIDINONE.

- Macsen Labs. (n.d.). Deferiprone | Mechanism of Action, Uses & Side effects.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 6-Chloro-4-Hydroxy-5-Methyl-1H-Pyridin-2-One: Properties and Applications. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.

- ChemicalBook. (n.d.). This compound.

Sources

- 1. 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. | Semantic Scholar [semanticscholar.org]

- 2. benthamscience.com [benthamscience.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. mdpi.com [mdpi.com]

- 5. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Deferiprone and Iron–Maltol: Forty Years since Their Discovery and Insights into Their Drug Design, Development, Clinical Use and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deferiprone - Wikipedia [en.wikipedia.org]

- 9. macsenlab.com [macsenlab.com]

- 10. 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]

- 14. Iron chelation in the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Ironing out neurodegeneration: iron chelation for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. alzdiscovery.org [alzdiscovery.org]

- 18. academic.oup.com [academic.oup.com]

- 19. In vitro antimicrobial activity of hydroxypyridinone hexadentate-based dendrimeric chelators alone and in combination with norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isosteres of hydroxypyridinethione as drug-like pharmacophores for metalloenzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. 2-Pyridone synthesis [organic-chemistry.org]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 28. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 29. nebiolab.com [nebiolab.com]

- 30. kosheeka.com [kosheeka.com]

An In-Depth Technical Guide to 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one Derivatives and Analogs

This guide provides a comprehensive technical overview of 5-Chloro-4-hydroxy-1-methylpyridin-2(1H)-one, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document delves into the synthesis, physicochemical properties, biological activities, and structure-activity relationships (SAR) of this important class of heterocyclic compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The Hydroxypyridinone Scaffold in Medicinal Chemistry

Hydroxypyridinones (HPs) are a class of N-heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their versatile structure, favorable toxicity profile, and ease of functionalization make them an ideal scaffold for the development of novel therapeutics.[2] A key feature of hydroxypyridinones is their excellent metal-chelating ability, which has been exploited in the development of iron chelators for the treatment of thalassemia major.[2] Beyond chelation therapy, hydroxypyridinone derivatives have been investigated for a wide range of pharmacological activities, including as inhibitors of metalloenzymes, anti-neurodegenerative agents, and antimicrobials.[1]

The core subject of this guide, this compound, serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer treatment and therapies for inflammatory and neurodegenerative diseases.[3] Its substituted pyridinone ring is a structural motif found in various enzyme inhibitors, and the presence of hydroxy and chloro functional groups allows for selective modifications to optimize lead compounds.[3]

Synthesis and Physicochemical Properties

The synthesis of this compound is a multi-step process that begins with commercially available precursors. A plausible and efficient synthetic route involves the initial preparation of the unchlorinated pyridinone core, followed by selective chlorination.

Synthesis of the Precursor: 4-Hydroxy-1-methylpyridin-2(1H)-one

A common route to 4-hydroxy-1-methylpyridin-2(1H)-one involves the N-methylation of a protected 4-hydroxypyridin-2(1H)-one, followed by deprotection.

Protocol 1: Synthesis of 4-Hydroxy-1-methylpyridin-2(1H)-one

Step 1: N-methylation of 4-(benzyloxy)pyridin-2(1H)-one

-

To a round-bottomed flask equipped with a condenser, add 4-(benzyloxy)pyridin-2(1H)-one (10.0 mmol), potassium carbonate (20.0 mmol), and methyl iodide (15.0 mmol) in methanol (12.5 mL).

-

Heat the reaction mixture at 65 °C overnight.

-

Monitor the reaction for complete conversion to the product using LC-MS.

-

Upon completion, filter the reaction mixture through diatomaceous earth.

-

Concentrate the filtrate to obtain 4-(benzyloxy)-1-methylpyridin-2(1H)-one, which can often be used in the next step without further purification.

Step 2: Deprotection to 4-hydroxy-1-methylpyridin-2(1H)-one

-

To a round-bottomed flask, add 4-(benzyloxy)-1-methylpyridin-2(1H)-one (3.0 mmol), 10% Palladium on carbon (160 mg), and ammonium formate (9.0 mmol) in methanol (15 mL).

-

Heat the resulting mixture at 40 °C for 1 hour.

-

Monitor for complete conversion to the product by LC-MS.

-

After completion, filter the mixture through diatomaceous earth and concentrate the filtrate.

-